Cas no 108100-06-7 ((1S)-1-(2-methoxyphenyl)ethan-1-ol)
108100-06-7 structure
Product Name:(1S)-1-(2-methoxyphenyl)ethan-1-ol
Numero CAS:108100-06-7
MF:C9H12O2
MW:152.190382957458
MDL:MFCD09863656
CID:1023556
PubChem ID:7058089
Update Time:2025-11-06
(1S)-1-(2-methoxyphenyl)ethan-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-1-(2-Methoxyphenyl)ethanol
- (1S)-1-(2-methoxyphenyl)ethanol
- (-)-1-(2-Methoxyphenyl)ethanol
- (αS)-2-Methoxy-α-methylbenzenemethanol
- Benzenemethanol, 2-methoxy-α-methyl-, (S)-
- (-)-2-Methoxy-alpha-methylbenzyl alcohol
- (alphaS)-2-Methoxy-alpha-methylbenzenemethanol
- G56682
- AKOS016843339
- EN300-82469
- DB-328044
- A806888
- 108100-06-7
- (1S)-1-(2-methoxyphenyl)ethan-1-ol
- (s)-1-(2-methoxy-phenyl)-ethanol
- (S)-1-(2-methoxyphenyl)ethan-1-ol
- SCHEMBL3929903
- Z360055194
- Benzenemethanol, 2-methoxy-a-methyl-, (aS)-
-
- MDL: MFCD09863656
- Inchi: 1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m0/s1
- Chiave InChI: DHHGVIOVURMJEA-ZETCQYMHSA-N
- Sorrisi: O[C@@H](C)C1C=CC=CC=1OC
Proprietà calcolate
- Massa esatta: 152.083729621g/mol
- Massa monoisotopica: 152.083729621g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 114
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 29.5Ų
Proprietà sperimentali
- Densità: 1.053
- Punto di ebollizione: 236 ºC
- Punto di infiammabilità: 111 ºC
(1S)-1-(2-methoxyphenyl)ethan-1-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | M670100-10mg |
(1S)-1-(2-methoxyphenyl)ethan-1-ol |
108100-06-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M670100-50mg |
(1S)-1-(2-methoxyphenyl)ethan-1-ol |
108100-06-7 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | M670100-100mg |
(1S)-1-(2-methoxyphenyl)ethan-1-ol |
108100-06-7 | 100mg |
$ 250.00 | 2022-06-03 | ||
| Chemenu | CM128566-1g |
(S)-1-(2-methoxyphenyl)ethan-1-ol |
108100-06-7 | 95% | 1g |
$282 | 2023-01-13 | |
| Alichem | A019123333-1g |
(S)-1-(2-Methoxyphenyl)ethanol |
108100-06-7 | 95% | 1g |
$400.00 | 2023-09-04 | |
| Enamine | EN300-82469-0.05g |
(1S)-1-(2-methoxyphenyl)ethan-1-ol |
108100-06-7 | 95% | 0.05g |
$135.0 | 2023-09-02 | |
| Enamine | EN300-82469-0.1g |
(1S)-1-(2-methoxyphenyl)ethan-1-ol |
108100-06-7 | 95% | 0.1g |
$202.0 | 2023-09-02 | |
| Enamine | EN300-82469-0.25g |
(1S)-1-(2-methoxyphenyl)ethan-1-ol |
108100-06-7 | 95% | 0.25g |
$289.0 | 2023-09-02 | |
| Enamine | EN300-82469-0.5g |
(1S)-1-(2-methoxyphenyl)ethan-1-ol |
108100-06-7 | 95% | 0.5g |
$480.0 | 2023-09-02 | |
| Enamine | EN300-82469-1.0g |
(1S)-1-(2-methoxyphenyl)ethan-1-ol |
108100-06-7 | 95% | 1.0g |
$614.0 | 2023-02-12 |
(1S)-1-(2-methoxyphenyl)ethan-1-ol Letteratura correlata
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
108100-06-7 ((1S)-1-(2-methoxyphenyl)ethan-1-ol) Prodotti correlati
- 71031-02-2((R)-Glycidyl phenyl ether)
- 62717-78-6(2-(2-methoxyphenyl)oxirane)
- 829-19-6(2,4-Dimethoxyphenylmethylcarbinol)
- 71031-03-3((S)-Glycidyl Phenyl Ether)
- 90-46-0(Xanthydrol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso